

Technical Guide: Synthesis of Methyl 2-bromo-4-hydroxy-5-nitrobenzoate

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Compound of Interest

Compound Name: *Methyl 2-bromo-4-hydroxy-5-nitrobenzoate*

Cat. No.: *B12466693*

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Executive Summary

Methyl 2-bromo-4-hydroxy-5-nitrobenzoate (CAS: 1642794-76-0) is a tetrasubstituted benzene derivative characterized by a unique substitution pattern that allows for orthogonal functionalization. The presence of a phenol, an aryl bromide, a nitro group, and an ester moiety makes it a versatile "linchpin" intermediate.

- **Core Challenge:** The primary synthetic challenge is achieving the correct regiochemistry during the introduction of the nitro group, specifically avoiding the sterically congested 3-position (between the bromine and hydroxyl groups) in favor of the desired 5-position.
- **Strategic Solution:** Utilizing the directing effects of the 4-hydroxyl group in a 2-bromo-4-hydroxybenzoate scaffold ensures high regioselectivity for the 5-position due to steric steering away from the bulky bromine atom.

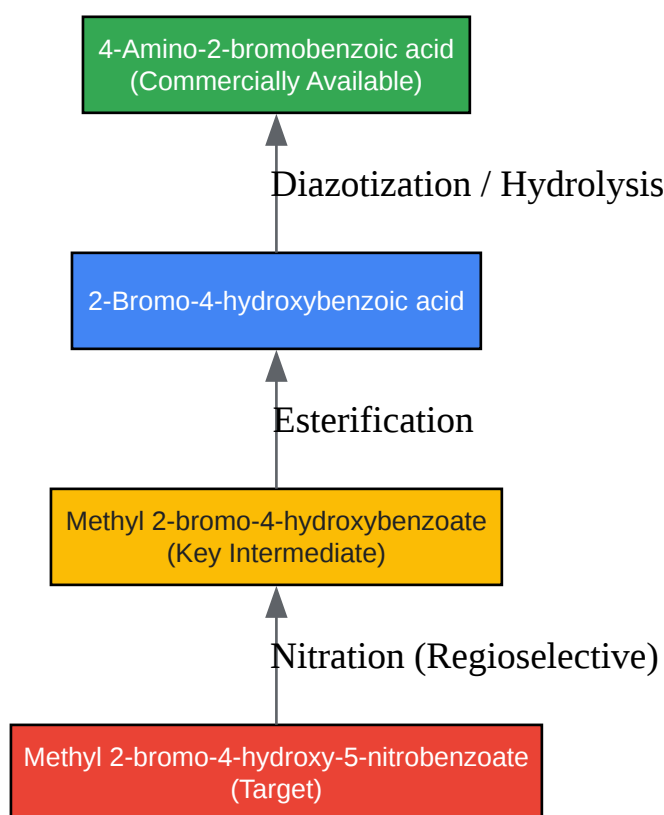
Retrosynthetic Analysis

The synthesis is best approached by disconnecting the nitro group first, as it is the most labile and easily introduced electrophile. This reveals Methyl 2-bromo-4-hydroxybenzoate as the

critical intermediate.[1]

Logic Flow

- Target: **Methyl 2-bromo-4-hydroxy-5-nitrobenzoate**.
- Disconnection 1 (Nitration): Removal of the 5-nitro group leads to Methyl 2-bromo-4-hydroxybenzoate.
- Disconnection 2 (Esterification): Hydrolysis of the ester leads to 2-Bromo-4-hydroxybenzoic acid.
- Disconnection 3 (Precursor Synthesis): The acid can be derived from 4-Amino-2-bromobenzoic acid (via Sandmeyer) or 3-Bromophenol (via Kolbe-Schmitt). The amino-acid route is preferred for laboratory scale due to higher regiochemical purity.



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Figure 1: Retrosynthetic disconnection showing the linear pathway from commercially available starting materials.

Detailed Synthesis Pathway[2][3]

Stage 1: Preparation of the Scaffold (2-Bromo-4-hydroxybenzoic acid)

While 2-bromo-4-hydroxybenzoic acid is commercially available, it can be synthesized in-house from 4-amino-2-bromobenzoic acid to ensure purity and reduce cost.

- Reaction Type: Sandmeyer-type hydroxylation (Diazotization followed by hydrolysis).
- Reagents: Sodium Nitrite (), Sulfuric Acid (), Water.[2][3]

Protocol:

- Suspend 4-amino-2-bromobenzoic acid (1.0 equiv) in 2.5 M .
- Cool the mixture to 0–5 °C in an ice bath.
- Add an aqueous solution of (1.1 equiv) dropwise, maintaining temperature < 5 °C. Stir for 30 mins to form the diazonium salt.
- Critical Step: Slowly transfer the cold diazonium solution into a separate vessel containing boiling dilute (10% v/v). The high temperature promotes the immediate displacement of by water (hydrolysis) rather than side reactions.

- Cool to room temperature. The product, 2-bromo-4-hydroxybenzoic acid, will precipitate. Filter and recrystallize from water/ethanol.

Stage 2: Esterification

Protection of the carboxylic acid as a methyl ester is necessary to modulate the electronics of the ring and improve solubility for the nitration step.

- Reagents: Methanol (), Thionyl Chloride () or conc. .
- Mechanism: Fischer Esterification.

Protocol:

- Dissolve 2-bromo-4-hydroxybenzoic acid (1.0 equiv) in anhydrous Methanol (10 vol).
- Add conc.^[4]^[5] (0.5 equiv) or (1.2 equiv) dropwise at 0 °C.
- Heat to reflux (65 °C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).
- Concentrate the solvent in vacuo.
- Resuspend residue in EtOAc, wash with saturated (to remove unreacted acid) and brine.
- Dry over and concentrate to yield Methyl 2-bromo-4-hydroxybenzoate.
 - Yield Expectation: >90%.

- Appearance: Off-white solid.

Stage 3: Regioselective Nitration (The Critical Step)

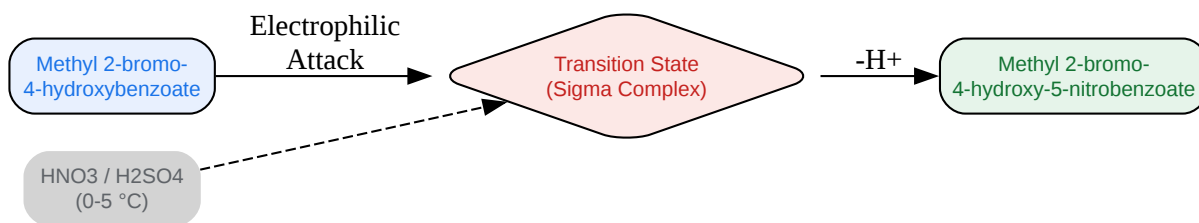
This step installs the nitro group. The regiochemistry is dictated by the cooperative directing effects of the substituents.

- Substrate Analysis:
 - -OH (C4): Strong activator, directs ortho (Positions 3 and 5).
 - -Br (C2): Weak deactivator, directs para to itself (Position 5).
 - -COOMe (C1): Deactivator, directs meta (Positions 3 and 5).
- Regioselectivity: Position 3 is sterically "buttressed" between the Bromine at C2 and the Hydroxyl at C4. Position 5 is significantly less hindered. Therefore, substitution occurs almost exclusively at C5.

Protocol:

- Dissolve Methyl 2-bromo-4-hydroxybenzoate (1.0 equiv) in Glacial Acetic Acid (5 vol).
- Cool the solution to 0–5 °C.
- Prepare a nitrating mixture: Fuming
(1.1 equiv) in Acetic Acid or low volumes of conc.
.
- Add the nitrating mixture dropwise over 30 minutes. Do not allow temperature to exceed 10 °C to prevent dinitration or oxidation of the phenol.
- Stir at 0 °C for 1 hour, then allow to warm to room temperature (20–25 °C) for 1 hour.
- Quench: Pour the reaction mixture onto crushed ice/water.
- The yellow precipitate is **Methyl 2-bromo-4-hydroxy-5-nitrobenzoate**.

- Filter and wash with cold water.[3] Recrystallize from Ethanol or MeOH/Water if necessary.



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Figure 2: Forward reaction flow for the critical nitration step.

Analytical Characterization Data

The following data establishes the identity of the target compound.

Technique	Parameter	Expected Signal / Observation	Interpretation
1H NMR	Solvent	DMSO-d6 or CDCl3	
Aromatic H (C3)	7.40 - 7.50 ppm (s, 1H)	Singlet. Shielded by adjacent OH and Br.	
Aromatic H (C6)	8.40 - 8.60 ppm (s, 1H)	Singlet. Deshielded by ortho-NO2 and ortho-Ester.	
Methoxy (-OCH3)	3.85 - 3.95 ppm (s, 3H)	Characteristic methyl ester singlet.	
Phenol (-OH)	10.5 - 11.5 ppm (bs, 1H)	Broad singlet, exchangeable with D2O.	
MS (ESI)	m/z	274.9 / 276.9	Characteristic 1:1 bromine isotope pattern.
IR	Carbonyl	~1720 cm ⁻¹	Ester C=O stretch.
Nitro	~1530 & 1350 cm ⁻¹	N-O asymmetric/symmetric stretch.	

Process Safety & Troubleshooting

Safety Hazards

- **Nitration Risks:** The nitration step involves an exothermic reaction. Accumulation of reagents before initiation can lead to a thermal runaway. Always maintain strict temperature control (0–5 °C) and addition rates.
- **Diazonium Salts:** In Stage 1, diazonium intermediates are potentially explosive if allowed to dry. Keep them in solution and proceed immediately to the hydrolysis step.

Troubleshooting Table

Issue	Probable Cause	Corrective Action
Low Yield (Nitration)	Over-oxidation of phenol	Ensure temperature stays < 10 °C; reduce HNO ₃ equivalents.
Regioisomer Mixture	Temperature too high	Perform addition at -10 °C to 0 °C to favor kinetic product (5-nitro).
Product Oiling Out	Impurities / Residual Solvent	Seed the quenching water with authentic crystals; use slow cooling.

References

- Preparation of Methyl 2-bromo-4-hydroxybenzoate
 - Source: Sigma-Aldrich / Merck Product D
 - Context: Confirms stability and availability of the precursor scaffold.
 - URL:
- General Nitration Methodologies for Hydroxybenzoates
 - Source: Royal Society of Chemistry (RSC)
 - Context: Standard protocols for electrophilic aromatic substitution on benzo
 - URL:
- Synthesis of 2-Bromo-4-hydroxybenzoic acid (Precursor)
 - Source: Ambeed Chemical Structure D
 - Context: Verification of the acid precursor (CAS 1666-28-0) used in Stage 1.
 - URL:
- Target Compound Verification
 - Source: BLD Pharm.

- Context: Confirmation of "**Methyl 2-bromo-4-hydroxy-5-nitrobenzoate**" (CAS 1642794-76-0) as a discrete, stable chemical entity.
- URL:

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